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Compound of Interest

Compound Name: TM5275 sodium

Cat. No.: B10764144

Introduction

TM5275 sodium is an orally bioavailable, small-molecule inhibitor of plasminogen activator
inhibitor-1 (PAI-1).[1][2][3] PAI-1 is a key regulator of the fibrinolytic system, which is
responsible for breaking down blood clots.[1] Elevated PAI-1 levels are associated with various
pathological conditions, including thrombosis, fibrosis, and cancer.[4][5][6] TM5275 has been
investigated in a range of preclinical models, demonstrating potential therapeutic benefits in
conditions such as hepatic fibrosis, diabetic nephropathy, thrombosis, and certain cancers.[1][3]
[4][7] This technical guide provides an in-depth summary of the preclinical studies on TM5275,
focusing on its mechanism of action, efficacy in various disease models, and pharmacokinetic

profile.
Mechanism of Action

TM5275 functions as a specific inhibitor of PAI-1, a member of the serine protease inhibitor
(serpin) family.[1][8] PAI-1 inhibits tissue-type plasminogen activator (tPA) and urokinase-type
plasminogen activator (uPA), which are responsible for converting plasminogen to plasmin.[1]
[9] Plasmin, in turn, degrades fibrin, the primary component of blood clots. By inhibiting PAI-1,
TM5275 prevents the inactivation of tPA and uPA, leading to enhanced fibrinolysis.[10] Docking
studies suggest that TM5275 binds to the strand 4 of the A B-sheet (s4A) position of PAI-1.[3] It
has been shown to be selective for PAI-1 and does not significantly interfere with other
serpin/serine protease systems at concentrations up to 100 uM.[3][8]
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In the context of fibrosis, PAI-1 is a downstream target of the transforming growth factor-3
(TGF-B) signaling pathway.[8] TGF-B stimulates the production of PAI-1, which in turn
contributes to the accumulation of extracellular matrix (ECM) by inhibiting its degradation.[1][8]
TM5275 has been shown to counteract these fibrotic processes.[1][2]
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Caption: PAI-1 Signaling Pathway and Inhibition by TM5275.
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In Vitro Studies

TM5275 has been evaluated in various in vitro assays to determine its inhibitory activity and
cellular effects.

Enzyme Inhibition

Parameter Value Reference

IC50 (PAI-1) 6.95 uM [3][11]

Cell-Based Assays

In cultured rat hepatic stellate cells (HSC-T6), TM5275 was shown to inhibit the upregulation of
Serpinel (the gene encoding PAI-1) mRNA expression stimulated by TGF-31.[1][2] It also
attenuated the proliferative and fibrogenic activity of HSCs induced by TGF-1, which was
associated with the inhibition of AKT phosphorylation.[1][2] Furthermore, TM5275 suppressed
the proliferation of HSC-T6 cells stimulated by recombinant PAI-1 in a dose-dependent manner.

[1]

In human cancer cell lines, TM5275 demonstrated the ability to decrease cell viability with IC50
values ranging from 9.7 to 60.3 pM.[4][6] It was also shown to induce intrinsic apoptosis at a
concentration of 50 uM in several cancer cell lines.[4][6]

Cell Line IC50 (pM) Cancer Type Reference
HT1080 ~20-30 Fibrosarcoma [6]
HCT116 ~30-40 Colorectal Carcinoma  [6]
Daoy ~10-20 Medulloblastoma [6]
MDA-MB-231 ~30-40 Breast Cancer [6]
Jurkat ~20-30 T-cell Leukemia [6]

In vascular endothelial cells (VECs), TM5275 at concentrations of 20 and 100 yM significantly
prolonged the retention of tPA-GFP by inhibiting the formation of the tPA-GFP-PAI-1 complex.
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[3][10] This led to an enhanced time-dependent accumulation of plasminogen and dissolution
of fibrin clots.[3][10]

In Vivo Preclinical Studies
TM5275 has been evaluated in several animal models for various diseases.
Hepatic Fibrosis

In two different rat models of metabolic syndrome-related hepatic fibrosis, oral administration of
TM5275 markedly ameliorated the development of liver fibrosis.[1][2]

Animal Model Treatment Key Findings Reference

Significantly
attenuated liver
fibrosis development;

. . Decreased fibrotic
Choline-deficient L- 50 mg/kg/day TM5275 ]
area by approximately

amino acid-defined in drinking water for [1]

) 50%; Reduced a-
(CDAA) diet-fed rats 12 weeks ] -
SMA-immunopositive

areas; Decreased
hepatic expression of
Tgfbl and Collal.

Porcine serum (PS)- Intraperitoneal
induced fibrosis in injection of porcine ]
Attenuated liver
Otsuka Long-Evans serum for 6 weeks ] ) [11[2]
] ) fibrosis development.
Tokushima Fatty with TM5275

(OLETF) diabetic rats treatment

Diabetic Nephropathy

In a mouse model of streptozotocin (STZ)-induced diabetes, TM5275 showed protective effects
against diabetic kidney injury.[7][12]
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Animal Model Treatment Key Findings Reference
Effectively inhibited
renal albuminuria,
) 10 and 50 mg/kg/day renal extracellular
Streptozotocin (STZ)- ] ]
) ) o TM5275 orally for 16 matrix accumulation, [71[12]
induced diabetic mice
weeks and renal and
glomerular
hypertrophy.
Thrombosis
TM5275 has demonstrated antithrombotic activity in rat models.[3]
Animal Model Treatment Key Findings Reference

10 and 50 mg/kg
TM5275

Rat thrombosis model

Significantly lower
blood clot weights
(60.9+£3.0 mg and
56.8+2.8 mg,
respectively)
compared to vehicle-
treated rats (72.5+2.0
mg). The

[3]

effectiveness of 50
mg/kg TM5275 was
equivalent to 500

mg/kg of ticlopidine.

Intestinal Fibrosis

In a mouse model of chronic intestinal inflammation, TM5275 was shown to ameliorate

intestinal fibrosis.[8]
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Animal Model Treatment Key Findings Reference

The 50 mg/kg dose
significantly reduced
tissue collagen
content and
attenuated TNBS-

sulfonic acid (TNBS)- TM5275 orally for 2 ) ) [8]
induced colonic

2,4,6-trinitrobenzene 15 and 50 mg/kg/day

induced colitis in mice  weeks i )
fibrosis. Upregulated

matrix
metalloproteinase 9
(MMP-9).

Pharmacokinetics and Safety

TM5275 exhibits a favorable pharmacokinetic profile and low toxicity in mice and rats.[3] In
rats, a 10 mg/kg oral dose resulted in a plasma concentration of 17.5+5.2 uM.[3] Importantly,
TM5275 has been shown to have no detrimental effects on hemostatic function, a common
side effect of anticoagulant agents.[1] It did not interfere with other serpin/serine protease
systems and showed no obvious toxicity in the liver, kidney, hematopoietic system, central
nervous system, or cardiovascular system of rodents and primates.[1]

Experimental Protocols
In Vitro Cell Proliferation Assay (HSC-T6 cells)

e Cell Culture: HSC-T6 cells are cultured in Dulbecco's modified Eagle's medium (DMEM)
supplemented with 10% fetal bovine serum (FBS) and antibiotics.

e Seeding: Cells are seeded into 96-well plates at a specified density.

o Treatment: After cell attachment, the medium is replaced with serum-free medium containing
various concentrations of recombinant PAI-1 or TGF-1, with or without different
concentrations of TM5275 (e.g., 0-100 pM).[1][13]

e Incubation: Cells are incubated for a specified period (e.g., 24-48 hours).
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o Proliferation Measurement: Cell proliferation is assessed using a colorimetric assay, such as
the WST-1 assay, which measures the metabolic activity of viable cells. Absorbance is read
at the appropriate wavelength using a microplate reader.[1]

In Vivo Hepatic Fibrosis Model (CDAA Diet)

Animals: Fischer 344 rats are used for this model.[1]

» Diet Induction: Rats are fed a choline-deficient L-amino acid-defined (CDAA) diet for 12
weeks to induce steatohepatitis and fibrosis. A control group receives a choline-
supplemented amino acid (CSAA) diet.[1]

o Treatment: The treatment group receives TM5275 (e.g., 50 mg/kg/day) dissolved in their
drinking water throughout the 12-week feeding period. The control and vehicle groups
receive plain drinking water.[1]

o Euthanasia and Sample Collection: At the end of the experimental period, rats are
euthanized, and blood and liver tissues are collected.[1]

e Analysis:

o Histology: Liver sections are stained with hematoxylin and eosin (H&E) and Masson's
trichrome to assess inflammation and fibrosis.

o Immunohistochemistry: Staining for a-smooth muscle actin (a-SMA) is performed to
identify activated hepatic stellate cells.[1]

o Gene Expression: RNA is extracted from liver tissue, and quantitative real-time PCR is
performed to measure the expression of fibrogenic genes like Tgfbl and Collal.[1]

o Protein Analysis: Hepatic levels of TGF-31 and total collagen are quantified using
appropriate assays (e.g., ELISA, Sircol collagen assay).[1]
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Caption: General Experimental Workflow for In Vivo Studies.

Conclusion
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The preclinical data for TM5275 sodium strongly support its role as a potent and selective
inhibitor of PAI-1. It has demonstrated significant efficacy in animal models of fibrosis (hepatic
and intestinal), diabetic nephropathy, and thrombosis. Its mechanism of action, centered on the
restoration of fibrinolytic activity and modulation of TGF-3-mediated fibrotic pathways, is well-
supported by in vitro studies. With a favorable pharmacokinetic and safety profile in animal
studies, TM5275 holds promise as a therapeutic agent for a variety of disorders characterized
by elevated PAI-1 levels. Further clinical investigation is warranted to translate these promising
preclinical findings into human therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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